![molecular formula C20H13FN6S B12619069 3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a pyrazole ring, a quinoline moiety, and a triazole-thione group, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. One common method includes the initial formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The quinoline and triazole-thione moieties are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce different functional groups onto the pyrazole or quinoline rings.
Scientific Research Applications
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can bind to human estrogen alpha receptor (ERα), suggesting its potential role in modulating hormonal pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole: Shares the pyrazole ring with a fluorophenyl group but lacks the quinoline and triazole-thione moieties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a similar pyrazole structure but with different substituents.
Uniqueness
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione is unique due to its combination of three distinct moieties, which contribute to its diverse chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H13FN6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H13FN6S/c21-13-8-6-12(7-9-13)16-11-17(24-23-16)19-25-26-20(28)27(19)18-5-1-4-15-14(18)3-2-10-22-15/h1-11H,(H,23,24)(H,26,28) |
InChI Key |
XEVGVMOPFWTNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=CC(=NN4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


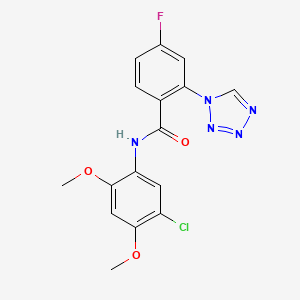
![1,1'-[1,4-Phenylenebis(oxy)]bis[4-nitro-3-(trifluoromethyl)benzene]](/img/structure/B12619004.png)
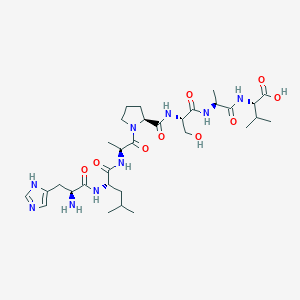
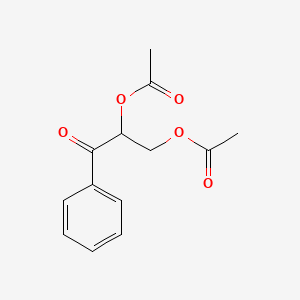
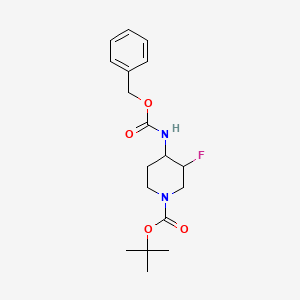

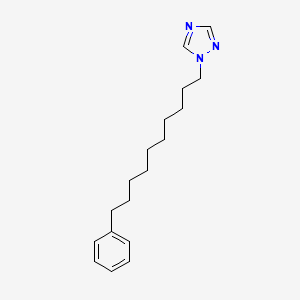
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-methoxyphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12619031.png)

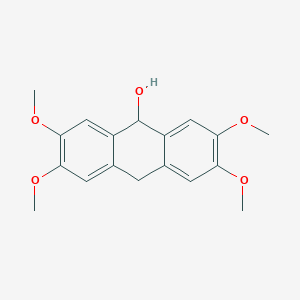
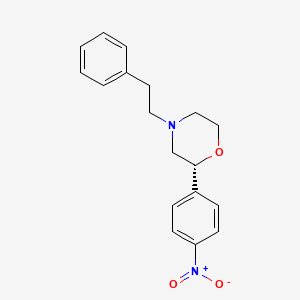
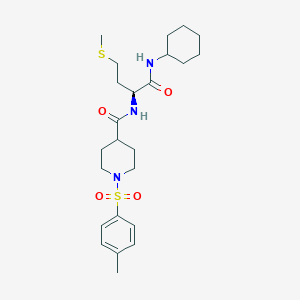
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)

